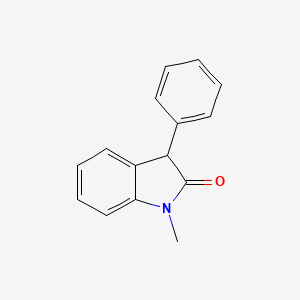
2h-Indol-2-one,1,3-dihydro-1-methyl-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Indol-2-one,1,3-dihydro-1-methyl-3-phenyl- is a heterocyclic compound that belongs to the indole family. This compound is characterized by its unique structure, which includes an indole core with a phenyl group and a methyl group attached. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one,1,3-dihydro-1-methyl-3-phenyl- can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst, such as methanesulfonic acid, under reflux conditions . This method yields the desired indole derivative with high efficiency.
Industrial Production Methods
In industrial settings, the production of 2H-Indol-2-one,1,3-dihydro-1-methyl-3-phenyl- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common practices to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Indol-2-one,1,3-dihydro-1-methyl-3-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as dihydroindoles.
Substitution: Electrophilic substitution reactions are common, where substituents can be introduced at specific positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under controlled conditions to achieve selective substitution.
Major Products Formed
Applications De Recherche Scientifique
2H-Indol-2-one,1,3-dihydro-1-methyl-3-phenyl- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological processes and as a probe for investigating enzyme functions.
Medicine: It has potential therapeutic applications, including as an anti-cancer agent and in the treatment of neurological disorders.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2H-Indol-2-one,1,3-dihydro-1-methyl-3-phenyl- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, modulate receptor functions, and influence cellular signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Indolinone: Another indole derivative with similar structural features but different functional groups.
Oxindole: A closely related compound with an oxygen atom in the indole ring.
2-Oxoindoline: Similar to oxindole but with additional functional groups.
Uniqueness
2H-Indol-2-one,1,3-dihydro-1-methyl-3-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C15H13NO |
|---|---|
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
1-methyl-3-phenyl-3H-indol-2-one |
InChI |
InChI=1S/C15H13NO/c1-16-13-10-6-5-9-12(13)14(15(16)17)11-7-3-2-4-8-11/h2-10,14H,1H3 |
Clé InChI |
STUSWSPQKLNHNS-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C(C1=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















